A Technical Guide to (R)-3-Amino-3-(2-thienyl)propanoic Acid: Properties, Synthesis, and Applications
A Technical Guide to (R)-3-Amino-3-(2-thienyl)propanoic Acid: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of (R)-3-Amino-3-(2-thienyl)propanoic acid, a chiral β-amino acid of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique structure, combining a β-amino acid backbone with a heterocyclic thiophene moiety, makes it a valuable building block for novel therapeutic agents. This document delves into its physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its current and potential applications.
Introduction: The Significance of a Chiral Building Block
β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon (the third carbon from the carboxyl group). This seemingly minor structural change imparts significant properties, most notably the ability to form peptides (β-peptides) with highly stable secondary structures that are resistant to proteolytic degradation.[1] (R)-3-Amino-3-(2-thienyl)propanoic acid belongs to this class and is distinguished by two key features:
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Defined Stereochemistry: The (R)-configuration at the chiral center is crucial for specific molecular recognition and interaction with biological targets, a fundamental principle in modern drug design.
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Thiophene Moiety: The presence of the 2-thienyl group, a sulfur-containing aromatic heterocycle, enhances its bioactivity and provides unique electronic properties.[2] The thiophene ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties or modulating target affinity.
These characteristics position (R)-3-Amino-3-(2-thienyl)propanoic acid as a high-value scaffold for developing novel therapeutics, particularly in neuroscience, where it serves as a tool for studying neurotransmitter systems and as a precursor to neuroprotective agents.[2][3]
Physicochemical and Structural Characteristics
The fundamental properties of (R)-3-Amino-3-(2-thienyl)propanoic acid are summarized below. These data are critical for handling, formulation, and analytical method development.
Chemical Structure
Caption: Chemical structure of (R)-3-Amino-3-(2-thienyl)propanoic acid.
Core Properties Table
| Property | Value | Reference(s) |
| CAS Number | 73495-10-0 | [2][3][4] |
| Molecular Formula | C₇H₉NO₂S | [4][5] |
| Molecular Weight | 171.22 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 220-225 °C (decomposes) | [Chem-Impex] |
| Optical Rotation | [α]D25 = -22 ± 2º (c=1 in 0.5N NaOH) | [Chem-Impex] |
| Purity | ≥ 96-99% (Chiral Purity) | [Chem-Impex, 16] |
| IUPAC Name | (3R)-3-amino-3-thiophen-2-ylpropanoic acid | [3] |
| SMILES | C1=CSC(=C1)C@@H(CC(=O)O)N | [3] |
| InChI Key | GYAYLYLPTPXESE-RXMQYKEDSA-N | [3] |
Note: Some properties are sourced from chemical supplier data sheets which consolidate experimental data.
Synthesis and Chiral Resolution Strategies
The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[1] For (R)-3-Amino-3-(2-thienyl)propanoic acid, a common and practical approach involves a racemic synthesis followed by chiral resolution. Alternatively, more advanced asymmetric methods can be employed for direct synthesis of the desired enantiomer.
Part A: Racemic Synthesis via Rodionov Reaction
The Rodionov reaction is a robust, one-pot method for preparing β-amino acids. It involves the condensation of an aldehyde, malonic acid, and ammonia (typically from ammonium acetate).[6] This approach is advantageous due to the accessibility of starting materials and operational simplicity.
Caption: Workflow for racemic synthesis via the Rodionov Reaction.
Experimental Protocol: Racemic Synthesis
Causality: This protocol is adapted from a general procedure for the synthesis of thiazole β-amino acids, chosen for its high conversion rates when using glacial acetic acid as the solvent.[6] Acetic acid facilitates the formation of the intermediate imine and the subsequent decarboxylation.
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Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.1 equivalents), and anhydrous ammonium acetate (4 equivalents).
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Solvent Addition : Add glacial acetic acid to the flask to serve as the solvent.
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Reaction Conditions : Heat the reaction mixture to 85°C and stir vigorously for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation :
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After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetic acid.
-
Neutralize the residue carefully with a 30% aqueous sodium hydroxide solution.
-
Cool the neutralized solution in an ice bath to precipitate the crude β-amino acid.
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Collect the solid product by vacuum filtration and wash with cold acetone or ethanol to remove impurities.
-
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the racemic product.
Part B: Chiral Resolution of the Racemate
Since the Rodionov reaction yields a racemic mixture, a resolution step is mandatory to isolate the desired (R)-enantiomer.
Method 1: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Chiral HPLC is a direct and highly effective method for separating enantiomers. The choice of a chiral stationary phase (CSP) is critical; phases based on polysaccharides like cellulose or amylose derivatives are often successful for resolving amino acid derivatives. The conditions described in a patent for a related compound provide a strong starting point for method development.[7]
Illustrative Protocol: Chiral HPLC Separation
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Column : A preparative column packed with a polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).
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Mobile Phase : A mixture of a non-polar solvent (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point could be 80:20 Heptane:Isopropanol.
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Detection : UV detection at a wavelength where the thiophene ring absorbs (e.g., 235 nm).[7]
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Procedure :
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Dissolve the racemic mixture in the mobile phase.
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Inject the solution onto the preparative HPLC system.
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Collect the fractions corresponding to the two separated enantiomeric peaks.
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Combine the fractions of the desired (R)-enantiomer (typically the first or second eluting peak, which must be confirmed with a standard) and evaporate the solvent to recover the pure product.
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Method 2: Enzymatic Kinetic Resolution
Causality: Enzymes, particularly lipases, can exhibit high enantioselectivity. In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other unreacted. For β-amino acids, this is often performed on an ester derivative. The unreacted (R)-ester can then be separated from the hydrolyzed (S)-acid and subsequently deprotected.[8]
Part C: Asymmetric Synthesis Approaches
For larger-scale production, asymmetric synthesis is preferable as it avoids the loss of 50% of the material inherent in classical resolution. Enzymatic methods using aminomutases have shown promise for the direct, enantioselective synthesis of this compound.[9]
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Key Insight : A guidance literature reference points to an enantioselective reaction using phenylalanine 2,3-aminomutase from Pantoea agglomerans at pH 8 and 20°C.[9] This enzymatic approach converts an achiral precursor directly into the desired (R)-enantiomer, representing a highly efficient and green chemical strategy.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.
Caption: Analytical workflow for product characterization.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Thiophene Protons: Three distinct signals in the aromatic region (~6.9-7.4 ppm). CH-NH₂ Proton: A multiplet around 4.5-5.0 ppm. CH₂ Protons: Two diastereotopic protons appearing as a multiplet (dd or AB quartet) around 2.5-3.0 ppm. COOH/NH₃⁺ Protons: Broad singlets, exchangeable with D₂O. |
| ¹³C NMR | C=O (Carboxyl): Signal around 173-175 ppm. Thiophene Carbons: Four signals in the aromatic region (~123-145 ppm). C-NH₂ Carbon: Signal around 45-55 ppm. CH₂ Carbon: Signal around 35-45 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 172.04. |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretches (~3000-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), and C=C stretches from the thiophene ring (~1400-1600 cm⁻¹). |
Applications in Research and Drug Development
The unique structural features of (R)-3-Amino-3-(2-thienyl)propanoic acid make it a versatile tool and building block in several scientific domains.
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Pharmaceutical Development : Its primary application is as a chiral building block for synthesizing more complex molecules. It is explored for developing drugs targeting neurological disorders, potentially offering pathways to treatments that enhance cognitive function.[2][3] The β-amino acid structure can be incorporated into peptidomimetics to increase metabolic stability and control conformation.
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Neuroscience Research : The compound serves as a valuable tool for studying neurotransmitter systems. Its structural similarity to certain excitatory amino acids allows it to be used in probing receptor binding sites and understanding synaptic transmission and plasticity.[2][3]
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Biochemistry : It is utilized in various biochemical assays to investigate enzyme activities and metabolic pathways, providing insights into cellular processes.[3]
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Material Science : The thiophene moiety imparts unique electronic properties. When incorporated into polymers or other materials, it can be used to create advanced coatings, composites, or conductive biomaterials for applications like tissue engineering.[3]
Conclusion
(R)-3-Amino-3-(2-thienyl)propanoic acid is a specialized chemical entity with significant potential, particularly as a chiral building block in drug discovery. Its synthesis, while requiring careful control of stereochemistry through resolution or asymmetric methods, is achievable through established chemical and enzymatic routes. The combination of its β-amino acid nature and the presence of a bioactive thiophene ring ensures its continued relevance in the development of novel, structurally complex, and biologically active compounds. As research into peptidomimetics and neuroactive agents continues to advance, the demand for such well-defined chiral scaffolds is expected to grow.
References
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Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]
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Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
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PubMed. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
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Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences. [Link]
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PrepChem.com. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Novel route to bio-based β-amino acid esters via direct catalytic amination of 3-HP esters. [Link]
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LookChem. (n.d.). (R)-3-AMINO-3-(2-THIENYL)-PROPIONIC ACID. Retrieved from [Link]
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Illinois Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]
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ResearchGate. (n.d.). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. [Link]
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